2-Hydroxy-5-iodo-N-p-tolyl-benzamide
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Overview
Description
2-Hydroxy-5-iodo-N-p-tolyl-benzamide is an organic compound with the molecular formula C14H12INO2. This compound is characterized by the presence of a hydroxy group, an iodine atom, and a p-tolyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the following steps:
Iodination: A precursor such as 2-hydroxybenzamide is iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Amide Formation: The iodinated intermediate is then reacted with p-toluidine in the presence of a coupling agent such as dicyclohexylcarbodiimide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-N-p-tolyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involves its interaction with specific molecular targets. The hydroxy group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iodobenzamide: Lacks the p-tolyl group, leading to different chemical properties and applications.
2-Hydroxy-5-bromo-N-p-tolyl-benzamide: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity.
2-Hydroxy-5-chloro-N-p-tolyl-benzamide: Contains a chlorine atom, offering different substitution patterns and reactivity.
Uniqueness
2-Hydroxy-5-iodo-N-p-tolyl-benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the hydroxy group, iodine atom, and p-tolyl group makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYUFGXIDULBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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